Acide 3-hydroxyhexadécanoïque

Vue d'ensemble

Description

Acide 2-hydroxypalmitique : (formule chimique : C₁₆H₃₂O₃) est un intermédiaire dans le métabolisme de la phytosphingosine Il s'agit d'un composé solide blanc à blanc cassé avec une masse moléculaire de 27242 g/mol

Nom : Acide 2-hydroxypalmitique

Numéro CAS : 764-67-0

Point de fusion : 86°C

Point d'ébullition : 405.5°C à 760 mmHg

Densité : 0.955 g/cm³

Source initiale : Micro-organisme

Applications De Recherche Scientifique

Biochemical and Medical Research

Role in Metabolic Disorders

3-Hydroxyhexadecanoic acid has been implicated in various metabolic disorders, particularly those involving fatty acid oxidation deficiencies. It serves as a biomarker for conditions such as long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHAD) and medium/short-chain hydroxyacyl-CoA dehydrogenase deficiency (M/SCHAD). The accumulation of this compound in body fluids can provide diagnostic insights into these genetic disorders, which often present with severe clinical phenotypes .

Diagnostic Applications

Recent studies have developed assays for measuring 3-hydroxy fatty acids in plasma and cultured cells. These assays utilize gas chromatography-mass spectrometry techniques to identify and quantify levels of 3-hydroxyhexadecanoic acid, aiding in the diagnosis of metabolic diseases. Elevated levels have been observed in individuals with type 2 diabetes and certain neurological disorders, suggesting its potential as a biomarker for these conditions .

Industrial Applications

Bioplastics and Biofuels

The unique properties of 3-hydroxyhexadecanoic acid make it suitable for use in the production of biodegradable plastics and biofuels. Its long-chain structure contributes to the physical properties required for these applications, providing a sustainable alternative to petroleum-based products.

Antifungal Properties

Research has demonstrated that racemic mixtures of 3-hydroxy fatty acids, including 3-hydroxyhexadecanoic acid, exhibit antifungal activity against various molds and yeasts. This property makes it a candidate for use in agricultural applications to protect crops from fungal infections .

Chemical Research

Lipid Metabolism Studies

In biochemical research, 3-hydroxyhexadecanoic acid serves as an intermediate in fatty acid biosynthesis. Its role in lipid metabolism is crucial for understanding the pathways involved in the synthesis of complex lipids, particularly those related to bacterial virulence .

Enzymatic Activity Research

Studies have explored the enzymatic activity associated with the metabolism of 3-hydroxyhexadecanoic acid, particularly its interaction with acyl carrier proteins. This research is essential for elucidating the mechanisms through which fatty acids are synthesized and metabolized within cells .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Biochemical Research | Biomarker for LCHAD and M/SCHAD deficiencies; diagnostic assays developed for metabolic disorders. |

| Industrial Use | Production of biodegradable plastics; biofuels; antifungal agents in agriculture. |

| Chemical Research | Intermediate in fatty acid biosynthesis; studies on lipid metabolism; enzymatic activity analysis. |

Case Studies

-

Diagnostic Utility in Metabolic Disorders

A study highlighted the importance of measuring 3-hydroxy fatty acids to diagnose LCHAD deficiency accurately. Patients exhibited unique plasma profiles that correlated with disease severity, demonstrating how this compound aids clinical diagnostics . -

Antifungal Activity Exploration

Research conducted on Lactobacillus plantarum revealed that extracts containing 3-hydroxy fatty acids showed significant antifungal properties against common pathogens, suggesting potential applications in food preservation and agriculture .

Mécanisme D'action

Target of Action

3-Hydroxyhexadecanoic acid, also known as (S)-beta-hydroxypalmitate, belongs to the class of organic compounds known as long-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It is a very hydrophobic molecule .

Mode of Action

3-Hydroxyhexadecanoic acid is a long-chain fatty acid that behaves as an uncoupler of oxidative phosphorylation in heart mitochondria . This means it disrupts the process by which cells produce ATP, the main energy currency of the cell. By uncoupling oxidative phosphorylation, it can potentially alter the energy metabolism of the cell .

Biochemical Pathways

It is known to be involved in fatty acid biosynthesis . Specifically, it is converted from 3-Oxo-tetradecanoic acid via fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase .

Pharmacokinetics

As a long-chain fatty acid, it is likely to be absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .

Result of Action

As an uncoupler of oxidative phosphorylation, it can potentially alter the energy metabolism of the cell, which could have various downstream effects depending on the specific cell type and physiological context .

Action Environment

The action, efficacy, and stability of 3-Hydroxyhexadecanoic acid can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and other conditions can affect its stability and activity . .

Analyse Biochimique

Biochemical Properties

3-Hydroxyhexadecanoic acid is involved in the metabolism of various endogenous substrates, including fatty acids and their oxygenated derivatives (oxylipins) . It is an intermediate in fatty acid biosynthesis, specifically converted from 3-Oxo-tetradecanoic acid via fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase .

Cellular Effects

The effects of 3-Hydroxyhexadecanoic acid on cells are complex and multifaceted. It is a component of bacterial lipids and is used in lipid studies as an internal standard . It behaves as an uncoupler of oxidative phosphorylation in heart mitochondria , indicating its influence on cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 3-Hydroxyhexadecanoic acid exerts its effects through various mechanisms. It participates in the biosynthesis of long-chain 3-hydroxydicarboxylic acids . Its terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound, suitable for use in various research applications .

Metabolic Pathways

3-Hydroxyhexadecanoic acid is involved in the fatty acid biosynthesis pathway . It interacts with enzymes such as fatty-acid Synthase and 3-oxoacyl- [acyl-carrier-protein] reductase in this pathway .

Subcellular Localization

3-Hydroxyhexadecanoic acid is found in the mitochondria of cells

Méthodes De Préparation

Voies de synthèse : La synthèse de l'acide 2-hydroxypalmitique implique plusieurs étapes, notamment l'oxydation et les transformations de groupe fonctionnel. Bien que les voies de synthèse spécifiques puissent varier, voici un aperçu général :

-

Oxydation de l'acide palmitique : : L'acide palmitique (acide hexadécanoïque) subit une oxydation pour former de l'acide 2-hydroxypalmitique. Les oxydants courants comprennent le permanganate de potassium (KMnO₄) ou l'acide chromique (H₂CrO₄).

-

Réaction d'hydroxylation : : Le produit d'oxydation est ensuite soumis à une hydroxylation, introduisant le groupe hydroxyle à la position souhaitée.

Production industrielle : Les méthodes de production à l'échelle industrielle de l'acide 2-hydroxypalmitique ne sont pas largement documentées. les laboratoires de recherche le synthétisent souvent pour des études scientifiques.

Analyse Des Réactions Chimiques

L'acide 2-hydroxypalmitique peut participer à diverses réactions chimiques :

Oxydation : Il peut subir une oxydation supplémentaire pour former des acides carboxyliques ou d'autres dérivés.

Réduction : La réduction du groupe hydroxyle peut produire de l'acide palmitique.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe hydroxyle.

Les réactifs courants comprennent les agents oxydants (KMnO₄, H₂CrO₄), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les catalyseurs acide/base.

4. Applications de la recherche scientifique

L'acide 2-hydroxypalmitique trouve des applications dans plusieurs domaines :

Recherche sur le métabolisme des lipides : Il sert d'intermédiaire précieux dans l'étude des voies métaboliques des lipides.

Signalisation cellulaire : Il peut jouer un rôle dans la signalisation cellulaire en raison de sa présence dans les sphingolipides.

Membranes biologiques : Comprendre ses effets sur les propriétés et la fluidité des membranes est essentiel.

Cibles thérapeutiques potentielles : Les chercheurs explorent son impact sur les maladies liées au métabolisme des lipides.

5. Mécanisme d'action

Le mécanisme exact par lequel l'acide 2-hydroxypalmitique exerce ses effets reste un domaine de recherche actif. Il implique probablement des interactions avec les membranes cellulaires, les voies de signalisation et les processus liés aux lipides.

Comparaison Avec Des Composés Similaires

Bien que l'acide 2-hydroxypalmitique soit unique dans sa structure, il partage des similitudes avec d'autres acides gras et sphingolipides. Des études plus approfondies peuvent élucider ses propriétés distinctes par rapport aux composés connexes.

Activité Biologique

3-Hydroxyhexadecanoic acid, also known as (R)-3-hydroxyhexadecanoic acid or β-hydroxypalmitic acid, is a saturated fatty acid that plays a significant role in various biological processes. This article explores its biological activity, including its metabolic pathways, antifungal properties, and implications in metabolic disorders.

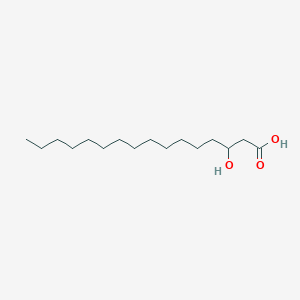

Chemical Structure and Properties

3-Hydroxyhexadecanoic acid is characterized by a hydroxyl group at the third carbon of the hexadecanoic acid chain. Its chemical formula is , and it is classified as a medium-chain fatty acid. This compound is synthesized in the body through specific enzymatic pathways, primarily during fatty acid biosynthesis.

Metabolic Pathways

In humans, 3-hydroxyhexadecanoic acid is an intermediate in the synthesis of fatty acids. It is formed from 3-oxo-tetradecanoic acid via the action of fatty-acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase . The presence of this compound in tissues can indicate metabolic states or disorders, particularly those related to mitochondrial fatty acid oxidation.

Antifungal Properties

Research indicates that 3-hydroxyhexadecanoic acid exhibits antifungal activity. A study demonstrated that racemic mixtures of saturated 3-hydroxy fatty acids, including 3-hydroxyhexadecanoic acid, showed minimum inhibitory concentrations (MICs) against various molds and yeasts ranging from 10 to 100 μg/ml . This property suggests potential applications in food preservation and therapeutic formulations.

Implications in Metabolic Disorders

Accumulation of long-chain 3-hydroxy fatty acids, including 3-hydroxyhexadecanoic acid, has been associated with specific metabolic disorders such as long-chain hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. In patients with this condition, elevated levels of 3-hydroxy fatty acids are observed in cultured fibroblasts, indicating disrupted fatty acid metabolism . The measurement of these compounds can serve as biomarkers for diagnosing such metabolic diseases.

Case Studies

-

LCHAD Deficiency :

- Study Findings : Fibroblast studies revealed that patients with LCHAD deficiency exhibit significant accumulation of long-chain 3-hydroxy fatty acids. The study utilized stable isotope dilution gas chromatography-mass spectrometry to analyze body fluids and cultured tissues .

- Clinical Relevance : Understanding the accumulation patterns aids in diagnosing metabolic disorders and developing targeted therapies.

-

Antifungal Activity :

- Experimental Evidence : In vitro assays demonstrated the antifungal efficacy of 3-hydroxyhexadecanoic acid against various fungal strains, supporting its potential use as a natural preservative .

- Potential Applications : This activity opens avenues for its incorporation into food products or as a therapeutic agent against fungal infections.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHSBPIZNUXPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-67-0, 2398-34-7 | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypalmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxypalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R9PI06KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.